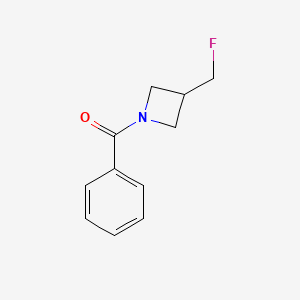
1-Benzoyl-3-(fluoromethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-(fluoromethyl)azetidine is a chemical compound with the molecular formula C11H12FNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group and a fluoromethyl group attached to the azetidine ring. It has a molecular weight of 193.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(fluoromethyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-3-(fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted azetidines.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-(fluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3-methylazetidine: Similar structure but lacks the fluorine atom.
1-Benzoyl-3-(chloromethyl)azetidine: Similar structure but with a chlorine atom instead of fluorine.
1-Benzoyl-3-(bromomethyl)azetidine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 1-Benzoyl-3-(fluoromethyl)azetidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H12FNO |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
[3-(fluoromethyl)azetidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H12FNO/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI-Schlüssel |
RSXVXURUDCHJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
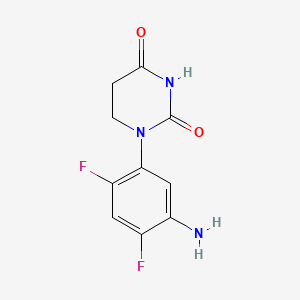
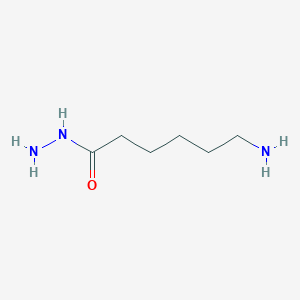
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
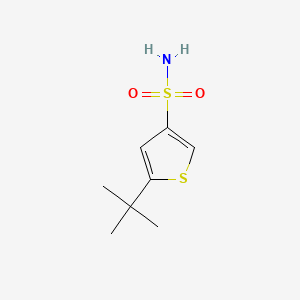
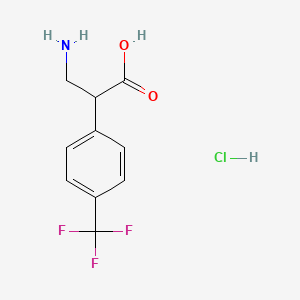
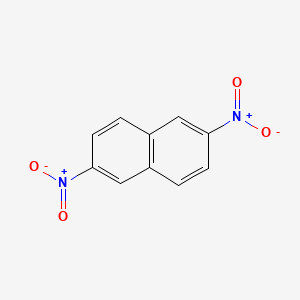
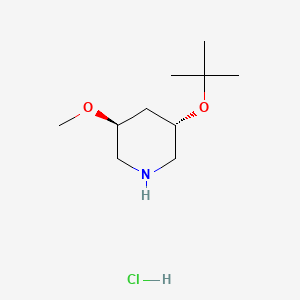
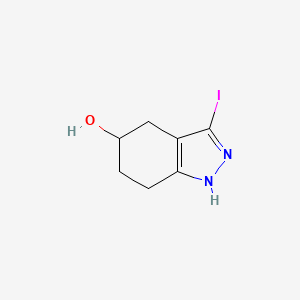
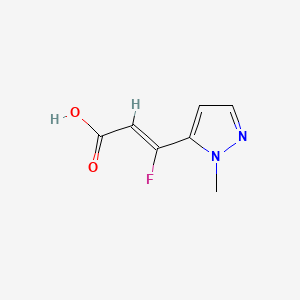
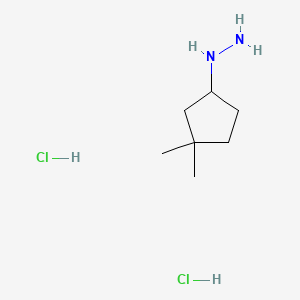

![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
